N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a 2,3-dimethylphenyl group attached to a 3-fluoropyridine ring, with a carboxamide functional group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with 3-fluoropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-3-chloropyridine-4-carboxamide
- N-(2,3-dimethylphenyl)-3-bromopyridine-4-carboxamide
- N-(2,3-dimethylphenyl)-3-iodopyridine-4-carboxamide
Uniqueness
N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13FN2O |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C14H13FN2O/c1-9-4-3-5-13(10(9)2)17-14(18)11-6-7-16-8-12(11)15/h3-8H,1-2H3,(H,17,18) |
InChI Key |
NPCSENJUEZWSDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=NC=C2)F)C |
Origin of Product |
United States |
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